1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]-
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Overview
Description
1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- is a heterocyclic compound that contains a thiadiazole ring substituted with a methanol group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization in the presence of an oxidizing agent such as hydrogen peroxide or bromine. The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to form the corresponding dihydrothiadiazole.
Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrothiadiazoles.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: Used in the development of novel polymers and materials with unique electronic properties.
Agrochemicals: Explored for its potential as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in the substitution pattern.
Benzothiadiazole Derivatives: These compounds contain a benzene ring fused to the thiadiazole ring and are used in materials science and medicinal chemistry.
Uniqueness
1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
851224-81-2 |
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Molecular Formula |
C10H7F3N2OS |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
[3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]methanol |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)7-3-1-6(2-4-7)9-14-8(5-16)17-15-9/h1-4,16H,5H2 |
InChI Key |
RJSAGKWMYSYKHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)CO)C(F)(F)F |
Origin of Product |
United States |
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